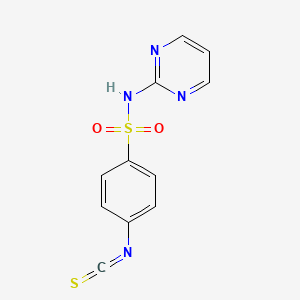
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is an organic compound with the molecular formula C₁₃H₁₀N₂O₄S. It is characterized by a nitro group, a pyridinylthio group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitration and Esterification: : The synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate typically begins with the nitration of 4-(pyridin-2-ylthio)benzoic acid. This is followed by esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid.
-
Thioether Formation: : Another route involves the formation of the thioether linkage by reacting 3-nitro-4-chlorobenzoic acid with 2-mercaptopyridine under basic conditions, followed by esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving nitro and thioether groups. It may also serve as a probe for investigating cellular redox states due to its redox-active nature.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amino group, which is a common motif in many drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate exerts its effects depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioether linkage can participate in redox reactions, influencing cellular redox balance. Molecular targets may include enzymes involved in redox processes and proteins with nucleophilic sites that can react with the nitro or thioether groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the pyridinylthio group, making it less versatile in terms of chemical reactivity.
Methyl 4-(pyridin-2-ylthio)benzoate: Lacks the nitro group, reducing its potential for redox reactions.
3-Nitro-4-(pyridin-2-ylthio)benzoic acid: The carboxylic acid group instead of the ester group alters its solubility and reactivity.
Uniqueness
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is unique due to the combination of a nitro group, a pyridinylthio group, and a benzoate ester. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-nitro-4-pyridin-2-ylsulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-19-13(16)9-5-6-11(10(8-9)15(17)18)20-12-4-2-3-7-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLIYZZTRJJPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE](/img/structure/B1361403.png)

![(E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B1361405.png)




![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)



